molecular formula C17H24NO3+ B1238272 2-hydroxy-2-phenylacetic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester

2-hydroxy-2-phenylacetic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester

Cat. No. B1238272
M. Wt: 290.4 g/mol
InChI Key: WKWOJBUWWZTUQV-CUUNVARJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-2-phenylacetic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester is a tropane alkaloid.

Scientific Research Applications

Anticancer Activities

Phenylacetic acids have shown anticancer activities, particularly in the context of cell differentiation. For instance, esters of 2'-deoxyadenosine with phenylacetic acids display resistance to enzymatic hydrolysis and exhibit potential in targeted delivery of differentiating agents to lymphoid cells, which could be significant in cancer treatment (Grieb et al., 2002).

Stability and Degradation

The stability and degradation behavior of similar compounds have been studied, providing insights into their chemical behavior under various conditions. Cyclopentolate hydrochloride, an ester of a substituted benzeneacetic acid, was studied for its degradation in alkaline solutions, revealing rapid degradation at higher pH values and formation of phenylacetic acid and other derivatives as degradation products (Roy, 1995).

Antiarrhythmic Activity

Mono- and bis(aminomethyl)phenylacetic acid esters have been synthesized and evaluated for their antiarrhythmic activity. These compounds, including related esters, have shown potential as short-acting antiarrhythmic agents, indicating their significance in cardiovascular research (Chorvat et al., 1993).

Muscarinic Acetylcholinergic Receptor Binding

1-Azabicyclo[2.2.2]oct-3-yl alpha-hydroxy-alpha-phenylacetate, a compound structurally related to the query compound, has been studied for its high affinity for the muscarinic acetylcholinergic receptor. This highlights the potential of similar compounds in neurological and pharmacological research (McPherson et al., 1995).

Synthesis and Molecular Structure

Research into the synthesis and molecular structure of chiral tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, which shares structural similarities with the query compound, provides valuable information on the synthesis methods and structural characteristics of such compounds. This kind of research is crucial for understanding the physical and chemical properties of these compounds (Moriguchi et al., 2014).

properties

Product Name

2-hydroxy-2-phenylacetic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester

Molecular Formula

C17H24NO3+

Molecular Weight

290.4 g/mol

IUPAC Name

[(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate

InChI

InChI=1S/C17H24NO3/c1-18(2)13-8-9-14(18)11-15(10-13)21-17(20)16(19)12-6-4-3-5-7-12/h3-7,13-16,19H,8-11H2,1-2H3/q+1/t13-,14?,15?,16?/m0/s1

InChI Key

WKWOJBUWWZTUQV-CUUNVARJSA-N

Isomeric SMILES

C[N+]1([C@H]2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O)C

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-hydroxy-2-phenylacetic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester
Reactant of Route 2
2-hydroxy-2-phenylacetic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester
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2-hydroxy-2-phenylacetic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester
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2-hydroxy-2-phenylacetic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester
Reactant of Route 5
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2-hydroxy-2-phenylacetic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester
Reactant of Route 6
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2-hydroxy-2-phenylacetic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester

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